2-Bromobenzothiazole
CAS No.: 2516-40-7
Cat. No.: VC1976551
Molecular Formula: C7H4BrNS
Molecular Weight: 214.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2516-40-7 |
|---|---|
| Molecular Formula | C7H4BrNS |
| Molecular Weight | 214.08 g/mol |
| IUPAC Name | 2-bromo-1,3-benzothiazole |
| Standard InChI | InChI=1S/C7H4BrNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H |
| Standard InChI Key | DRLMMVPCYXFPEP-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)Br |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)Br |
Introduction
Chemical Identity and Physical Properties
2-Bromobenzothiazole is characterized by its molecular formula C7H4BrNS and a molecular weight of 214.08 g/mol . The compound features a benzothiazole core structure with a bromine atom strategically positioned at the 2-position, creating a reactive site for various chemical transformations.
Identification Parameters
The compound is uniquely identified through several standardized chemical identifiers as presented in the following table:
Physical and Chemical Properties
2-Bromobenzothiazole possesses distinct physical properties that influence its handling, storage, and applications in chemical synthesis:
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Color | Yellow |
| Melting Point | 39-43°C |
| Flash Point | >110°C (230°F) |
| Solubility | Slightly soluble in water |
| Physical Form | Crystalline Solid |
The compound's relatively low melting point and limited water solubility are important considerations for its handling and purification processes. These properties also influence its reactivity profile in various chemical transformations.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 2-bromobenzothiazole, reflecting its importance as a chemical intermediate. These methods vary in complexity, yield, and starting materials.
Patent CN101240166B Synthetic Approach
A Chinese patent describes a multi-step synthesis route that produces bromobenzothiazole-based luminescent reagents . This method involves:
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Nitration of phthalimide using HNO3/H2SO4
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Reduction with SnCl2 in concentrated hydrochloric acid
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Mercaptolation reaction using NaSCN/Br2 in methanol
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Hydrazide formation with NH2NH2/CH3CH2OH
The patent specifically reports synthesizing different 2-bromobenzothiazole luminescent reagents through condensation reactions between 4-amino-6-mercaptophthalhydrazide (AMHP) and various brominated benzaldehydes including 4-bromobenzaldehyde, 3,5-dibromo-4-hydroxybenzaldehyde, and 3,4,5-tribromobenzaldehyde .
Spectroscopic Characterization
Spectroscopic analysis provides essential information for confirming the structure and purity of 2-bromobenzothiazole.
Nuclear Magnetic Resonance Data
The Royal Society of Chemistry reports the following NMR spectral data for 2-bromobenzothiazole:
1H NMR (500 MHz, CDCl3): δ = 7.37-7.48 (m, 2H), 7.77-7.80 (m, 1H), 7.96-7.99 (m, 1H)
13C NMR (125 MHz, CDCl3): δ = 120.9, 122.8, 125.7, 126.6, 137.3, 138.9, 152.3
The NMR data confirms the aromatic nature of the benzothiazole core and provides a fingerprint for structural verification of the compound.
Mass Spectrometry Data
High-Resolution Mass Spectrometry (HRMS) data for 2-bromobenzothiazole includes:
HRMS (ESI): Calculated for C7H4BrNS (M+H)+ : 213.9326, found: 213.9331
Predicted Collision Cross Section Values
PubChemLite provides predicted collision cross section (CCS) values for various adducts of 2-bromobenzothiazole, which are valuable for mass spectrometry-based identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 213.93205 | 125.3 |
| [M+Na]+ | 235.91399 | 130.5 |
| [M+NH4]+ | 230.95859 | 132.4 |
| [M+K]+ | 251.88793 | 129.5 |
| [M-H]- | 211.91749 | 127.0 |
| [M+Na-2H]- | 233.89944 | 130.5 |
| [M]+ | 212.92422 | 125.9 |
| [M]- | 212.92532 | 125.9 |
Applications in Chemical Synthesis
2-Bromobenzothiazole serves as a versatile building block in organic synthesis due to its reactive bromine atom, which enables various transformations.
Pharmaceutical Intermediates
The primary application of 2-bromobenzothiazole is as a pharmaceutical intermediate . The compound's reactive nature makes it an excellent starting material for synthesizing more complex molecules with potential therapeutic applications. Commercial suppliers consistently market this compound specifically for use as a pharmaceutical intermediate .
Synthesis of Bioactive Compounds
Benzothiazole derivatives, which can be synthesized using 2-bromobenzothiazole as a precursor, have demonstrated various biological activities. Scientific literature indicates that compounds containing the benzothiazole scaffold have been investigated for:
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Anticancer properties
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Antimicrobial activities
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Cardiovascular disease treatments
The versatility of 2-bromobenzothiazole in chemical synthesis makes it a valuable starting point for medicinal chemistry research and drug discovery programs.
Luminescent Applications
Patent CN101240166B reports that bromobenzothiazole-based luminescent reagents synthesized from precursors like 2-bromobenzothiazole demonstrate significantly enhanced luminescent properties compared to traditional reagents such as luminol . Some derivatives show luminescence intensity up to 230 times that of luminol, suggesting potential applications in immunochemical detection for food safety analysis . This remarkable enhancement in luminescent properties opens new avenues for developing highly sensitive analytical methods.
Biological Activities and Toxicological Profile
Research has investigated the biological activities and potential toxicity of 2-bromobenzothiazole and related compounds.
Genotoxicity and Cytotoxicity Studies
A comprehensive study published in 2014 evaluated 2-bromobenzothiazole (abbreviated as BrBT in the study) using the SOS/umu test for DNA-damaging effects and high-content in vitro micronucleus tests with human carcinoma cells (MGC-803 and A549) . The findings indicated that BrBT induced DNA damage in MGC-803 cells . Additionally, 2-bromobenzothiazole exhibited more than 50% cytotoxicity at its highest concentrations in a dose-dependent manner when tested on both bacterial and human cell lines .
Structure-Activity Relationships
While specific research on 2-bromobenzothiazole itself may be limited, studies on benzothiazole derivatives provide insights into structure-activity relationships that can guide future research. The position and nature of substituents on the benzothiazole scaffold significantly influence biological activity, with the 2-position (where the bromine atom is located in 2-bromobenzothiazole) being particularly important for modulating biological effects .
| Supplier | Purity | Available Sizes |
|---|---|---|
| Thermo Scientific Chemicals (Alfa Aesar) | 99% | 1g, 5g, 25g |
| Sigma-Aldrich | 95% | Various |
| Glentham Life Sciences | - | Custom quantities |
| CymitQuimica (TCI) | >95.0% (GC) | 1g |
Pricing varies among suppliers, with Thermo Scientific Chemicals offering the compound at approximately €47.84 for 1g to €461.30 for 25g . The availability from multiple suppliers facilitates research and development using this compound.
| GHS H Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Related Compounds
Several structurally related compounds share similarities with 2-bromobenzothiazole but differ in substitution patterns or functional groups.
2-Amino-6-bromobenzothiazole
This related compound (CAS: 15864-32-1) features an amino group at the 2-position and a bromine atom at the 6-position . It has a molecular formula of C7H5BrN2S with a molecular weight of 229.10 g/mol . Commercially available with >97.0% purity, it appears as a white to light yellow to light orange powder or crystal . This compound represents an important variant in the benzothiazole family with potentially different reactivity and biological properties.
5-Bromobenzothiazole-2-sulfonic acid
5-Bromobenzothiazole-2-sulfonic acid (CAS: 1215205-70-1) incorporates a sulfonic acid group at the 2-position and positions the bromine at the 5-position . It has a molecular formula of C7H4BrNO3S2 with a molecular weight of 294.1 g/mol . This compound is marketed as a protein degrader building block, highlighting the diverse applications of brominated benzothiazole derivatives in chemical biology and drug discovery .
Future Research Directions
Current research trends suggest several promising avenues for further investigation of 2-bromobenzothiazole:
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Development of novel pharmaceutical compounds using 2-bromobenzothiazole as a key building block, particularly exploring the demonstrated biological activities of benzothiazole derivatives
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Investigation of structure-activity relationships in benzothiazole derivatives to optimize their therapeutic potential
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Development of new synthetic methodologies for functionalization of the benzothiazole scaffold to access more complex derivatives with enhanced properties
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Exploration of the luminescent properties of bromobenzothiazole-based compounds for analytical and diagnostic applications
The versatility of 2-bromobenzothiazole in chemical synthesis positions it as a compound of continuing interest for researchers in medicinal chemistry, materials science, and analytical chemistry.
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